molecular formula C8H6N6 B11049313 [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetonitrile

[5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetonitrile

Cat. No.: B11049313
M. Wt: 186.17 g/mol
InChI Key: JSOOLOVJVVOBNH-UHFFFAOYSA-N
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Description

[5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetonitrile: is a heterocyclic compound that features a pyridine ring fused with a tetrazole ring and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetonitrile typically involves the reaction of isonicotinohydrazide with iso-thiocyanatobenzene in ethanol, followed by further reactions with NaOH and 2-chloroacetonitrile . The reaction conditions often include refluxing and recrystallization to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors for the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetonitrile group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often in the presence of a base or catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted tetrazole derivatives.

Mechanism of Action

The mechanism of action of [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: What sets [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetonitrile apart is its combination of a pyridine ring with a tetrazole ring and an acetonitrile group, which provides unique chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H6N6

Molecular Weight

186.17 g/mol

IUPAC Name

2-(5-pyridin-4-yltetrazol-2-yl)acetonitrile

InChI

InChI=1S/C8H6N6/c9-3-6-14-12-8(11-13-14)7-1-4-10-5-2-7/h1-2,4-5H,6H2

InChI Key

JSOOLOVJVVOBNH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NN(N=N2)CC#N

Origin of Product

United States

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